(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a chromene core, a carboxamide group, and fluorinated and methylated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions One common approach is to start with the chromene core, which can be synthesized through a cyclization reaction of suitable precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Tris-(2-methoxy-phenyl)-borane, compound with 5-methyl-2H-pyrazol-3-ylamine
Uniqueness
(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is unique due to its specific structural features, such as the combination of a chromene core with fluorinated and methylated phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H19FN2O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(5-fluoro-2-methylphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C24H19FN2O2/c1-15-7-3-5-9-20(15)26-23(28)19-13-17-8-4-6-10-22(17)29-24(19)27-21-14-18(25)12-11-16(21)2/h3-14H,1-2H3,(H,26,28) |
InChI Key |
LRECDNZTWABHAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.